2-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a methoxy-nitrophenyl group, a thiadiazole ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common route includes the initial formation of the 1,3,4-thiadiazole ring through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . This intermediate is then reacted with a methoxy-nitrophenyl derivative under specific conditions to introduce the methoxy-nitrophenyl group . The final step involves the cyclization to form the isoindole-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy-nitrophenyl group but lacks the thiadiazole and isoindole-dione structures.
1,3,4-Thiadiazole derivatives: Share the thiadiazole ring but differ in other functional groups and overall structure.
Uniqueness
2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H12N4O5S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N4O5S2/c1-27-14-7-6-11(22(25)26)8-10(14)9-28-18-20-19-17(29-18)21-15(23)12-4-2-3-5-13(12)16(21)24/h2-8H,9H2,1H3 |
InChI Key |
SWMRTZAPWYACDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.